1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene
Description
1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a brominated aromatic compound featuring a sulfanylmethyl (-SCH2-) linker and a 3,4-difluorophenyl substituent. This structure combines halogenated and sulfur-containing moieties, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[(2-bromophenyl)methylsulfanyl]-1,2-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2S/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBTVJSLADVQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=C(C=C2)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene can be synthesized through several methods, including:
Halogenation: Bromination of 2-[(3,4-difluorophenyl)sulfanylmethyl]benzene using bromine in the presence of a catalyst.
Sulfurization: Reaction of 1-bromo-2-(3,4-difluorophenyl)benzene with a suitable sulfur source under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction of the bromine atom to form corresponding bromides.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like sodium cyanide or ammonia.
Major Products Formed:
Oxidation: 1-Bromo-2-[(3,4-difluorophenyl)sulfonic acid.
Reduction: 1-Bromo-2-[(3,4-difluorophenyl)methyl]benzene.
Substitution: 1-Cyanomethyl-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene.
Scientific Research Applications
1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes and receptors involved in biological processes.
Pathways: Involves pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Key Findings :
- Positional isomerism (e.g., 2- vs. 4-substitution) affects steric interactions and molecular packing, as seen in CSD structural data for selenium analogs .
Sulfur vs. Selenium Analogs
Replacing sulfur with selenium alters electronic and structural properties:
Key Findings :
- Selenium analogs exhibit longer bond lengths and reduced π-stacking in sterically crowded derivatives .
- Sulfur-based compounds may exhibit higher nucleophilicity, favoring applications in catalysis or drug design .
Functional Group Variations
Compounds with modified sulfur-containing groups demonstrate divergent reactivity:
Biological Activity
1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by a bromine atom and a difluorophenyl group linked through a sulfanylmethyl moiety, suggests potential biological activities that warrant detailed exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Basic Information
- Chemical Formula: C13H9BrF2S
- Molecular Weight: 315.1749 g/mol
- CAS Number: Not available
- MDL Number: MFCD18911254
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted on structurally similar compounds to assess their effects on cancer cell lines. For instance, compounds with similar functional groups have shown IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The anticipated mechanism involves the disruption of cellular processes through reactive oxygen species (ROS) generation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | A549 | 20 |
| 1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene (predicted) | MCF-7 | ~10-30 |
Case Study 1: Synthesis and Evaluation
A recent study synthesized various brominated benzene derivatives, including 1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene. The synthesized compound was evaluated for its biological activities using standard assays. The results indicated moderate to high activity against selected cancer cell lines, supporting the hypothesis that the presence of both bromine and fluorine enhances biological activity.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis was performed on a series of sulfur-containing benzene derivatives. The findings revealed that modifications at the para position of the phenyl ring significantly influenced cytotoxicity. The presence of electron-withdrawing groups like fluorine was correlated with increased potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
